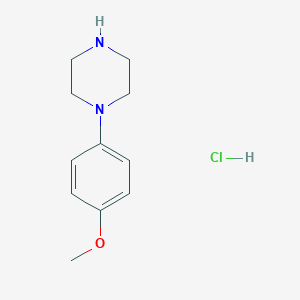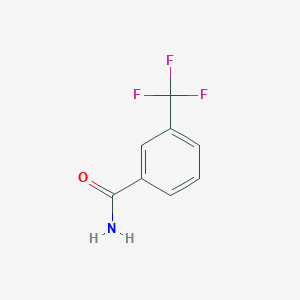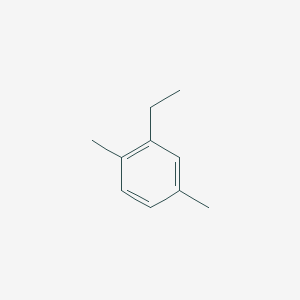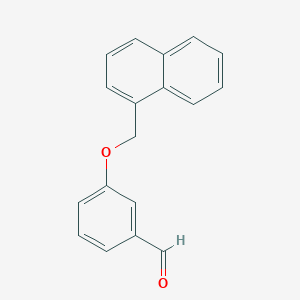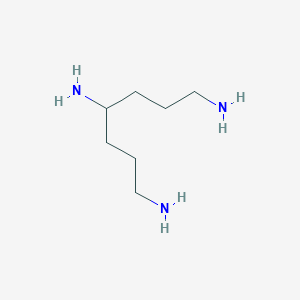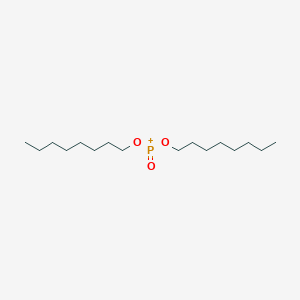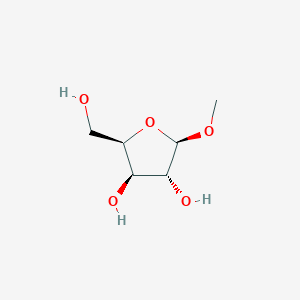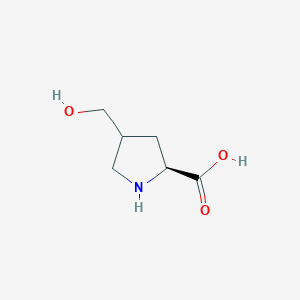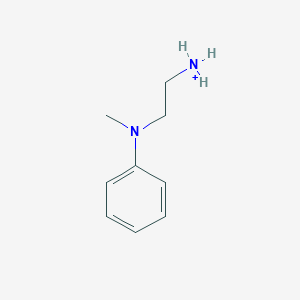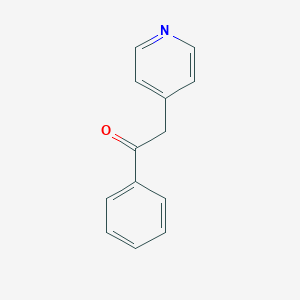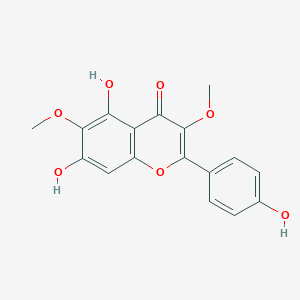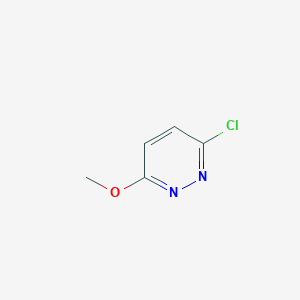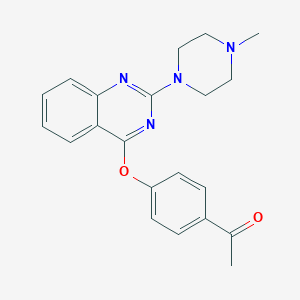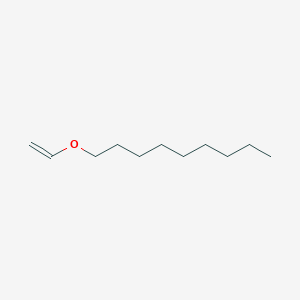
Nonane, 1-(ethenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane, 1-(ethenyloxy)-, also known as 1-ethenyloxy-nonane, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C11H22O and a molecular weight of 170.29 g/mol. Nonane, 1-(ethenyloxy)- is a versatile compound that has many applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of nonane, 1-(ethenyloxy)- is not well understood. However, it is believed to act as a surfactant and may have membrane-disrupting properties. It has been shown to have antimicrobial activity and may also have potential as an antitumor agent.
Biochemical And Physiological Effects
Nonane, 1-(ethenyloxy)- has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been shown to have anti-inflammatory properties and may have potential as an anti-inflammatory agent. Nonane, 1-(ethenyloxy)- has also been studied for its potential use as a drug delivery agent.
Advantages And Limitations For Lab Experiments
Nonane, 1-(ethenyloxy)- has several advantages for use in lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It has a high purity and is stable under a range of conditions. However, it also has some limitations. It is highly flammable and may pose a fire hazard. It is also toxic and may pose a health hazard if not handled properly.
Future Directions
Nonane, 1-(ethenyloxy)- has many potential future directions for research. It may be studied further for its potential use as a drug delivery agent. It may also be studied for its potential use in the development of new antimicrobial agents. Nonane, 1-(ethenyloxy)- may also be studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the potential applications of nonane, 1-(ethenyloxy)- in scientific research.
Synthesis Methods
Nonane, 1-(ethenyloxy)- can be synthesized through a simple reaction between 1-bromo-nonane and sodium ethoxide in anhydrous ethanol. The reaction takes place at room temperature and yields a high purity product. The synthesis of nonane, 1-(ethenyloxy)- is a well-established method and has been used in many research studies.
Scientific Research Applications
Nonane, 1-(ethenyloxy)- has many applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of surfactants, polymers, and other organic compounds. Nonane, 1-(ethenyloxy)- is also used in the development of new drugs and pharmaceuticals. It has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
10160-48-2 |
|---|---|
Product Name |
Nonane, 1-(ethenyloxy)- |
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-ethenoxynonane |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11-12-4-2/h4H,2-3,5-11H2,1H3 |
InChI Key |
MIMKRVLJPMYKID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC=C |
Canonical SMILES |
CCCCCCCCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



